![molecular formula C14H12O3 B14310995 2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 114191-90-1](/img/structure/B14310995.png)
2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.2800 . It is also known by other names such as Ammidin, Imperatorin, Marmelosin, and Pentosalen . This compound is part of the furocoumarin family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through several synthetic routes. One common method involves the reaction of 5-Benzofuranacrylic acid with 3-methyl-2-butenyl alcohol under acidic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and certain types of cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with molecular targets and pathways within cells. After photoactivation, it creates interstrand cross-links in DNA, which can cause programmed cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one can be compared with other similar compounds such as:
Psoralen: Known for its use in photochemotherapy, particularly in the treatment of skin conditions like psoriasis.
Bergapten: Another furocoumarin with similar biological activities, used in the treatment of skin disorders.
Marmesin: A related compound with potential therapeutic applications
The uniqueness of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one lies in its specific molecular structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
114191-90-1 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2,4,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-7-6-11-8(2)10-4-5-12(15)17-13(10)9(3)14(11)16-7/h4-6H,1-3H3 |
Clé InChI |
KMDODYRMMSGVOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C(=C3C(=C2C)C=CC(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


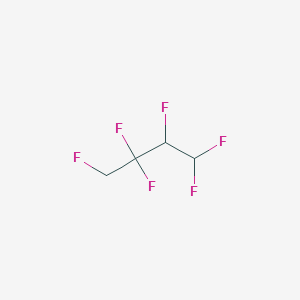
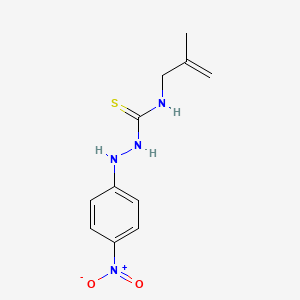
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
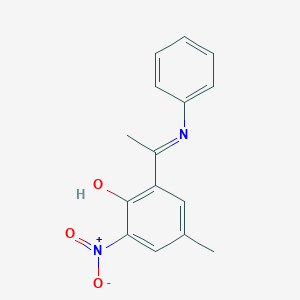

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
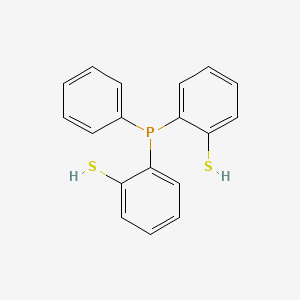
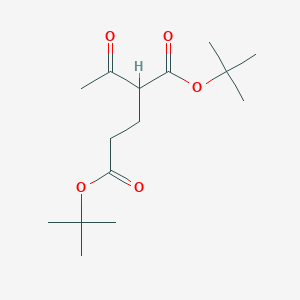
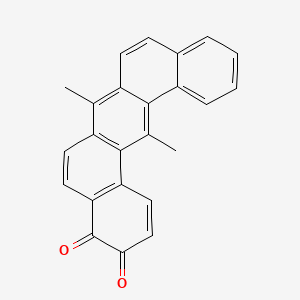
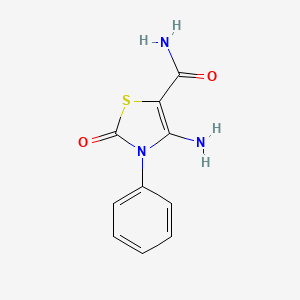
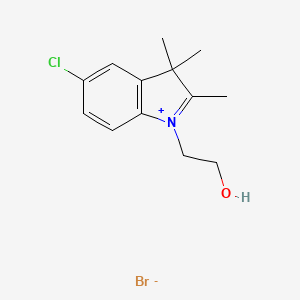
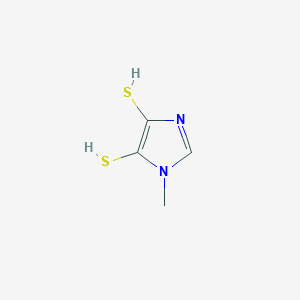
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
